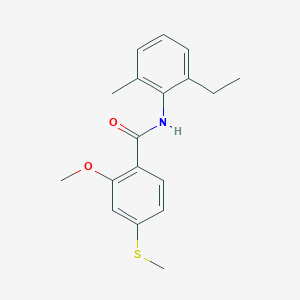

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Description

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a 2-methoxy group and a 4-methylsulfanyl substituent on the benzoyl ring, coupled with a 2-ethyl-6-methylphenylamine moiety. This compound’s structural uniqueness arises from the combination of electron-donating groups (methoxy and methylsulfanyl) and sterically hindered aromatic amine substituents. The methylsulfanyl group is notable for its susceptibility to oxidation, forming sulfoxides or sulfones, which can modulate chemical reactivity and biological interactions .

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-5-13-8-6-7-12(2)17(13)19-18(20)15-10-9-14(22-4)11-16(15)21-3/h6-11H,5H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSLDMVBXOMFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)SC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the reaction of 2-ethyl-6-methylaniline with methoxybenzoyl chloride in the presence of a base such as triethylamine This reaction forms the benzamide core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences and Functional Group Variations

The target compound’s closest structural analogs include:

| Compound Name | Key Structural Features | Distinguishing Attributes | Source |

|---|---|---|---|

| 2-methoxy-4-(methylsulfanyl)-N-(2-phenylethyl)benzamide | Benzamide core with 2-phenylethylamine substituent | Lacks ethyl/methyl branching on the phenylamine group; higher lipophilicity due to benzyl group | |

| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Ethylsulfonyl group instead of methylsulfanyl; thiazole ring | Enhanced electron-withdrawing properties (sulfonyl) and heterocyclic interactions | |

| N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide | Sulfonamide and thiazole-methoxy groups | Broader hydrogen-bonding capacity and antimicrobial potential |

Key Observations :

- The methylsulfanyl group in the target compound provides moderate electron donation and oxidation sensitivity, contrasting with sulfonamide/sulfonyl groups in analogs, which are more polar and stable .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely higher than sulfonamide analogs (due to methylsulfanyl) but lower than benzyl-containing derivatives (e.g., ) .

- Solubility : Methylsulfanyl’s moderate polarity may necessitate formulation aids, whereas sulfonamide analogs benefit from inherent water solubility .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity, including relevant case studies and research findings.

- Molecular Formula : C18H21NO2S

- Molecular Weight : 315.43 g/mol

- CAS Number : 349575-69-5

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, including cytotoxic effects against various cancer cell lines and potential enzyme inhibition.

Cytotoxicity Studies

-

Cancer Cell Lines : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited an IC50 value indicating potent growth inhibition.

- Hep-2 (laryngeal carcinoma) : Demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM.

- A549 (lung cancer) : Showed promising results with an IC50 value of around 15 µM.

Cell Line IC50 (µM) MCF-7 8.5 Hep-2 10 A549 15

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit various enzymes, which is crucial for understanding its mechanism of action in therapeutic applications.

- Tyrosinase Inhibition : In vitro studies revealed that this compound has a notable inhibitory effect on tyrosinase, an enzyme involved in melanin production. The IC50 value for this inhibition was determined to be 20 µM.

- Cholinesterase Activity : The compound was tested for its effect on cholinesterase activity, showing moderate inhibition with an IC50 value of 25 µM.

Study 1: Anticancer Activity

In a study published by Bouabdallah et al., the compound was screened against multiple cancer cell lines, revealing that it significantly inhibited cell proliferation. The study highlighted the potential of this compound as a lead molecule for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Study 2: Enzyme Profiling

A comprehensive profiling of the compound's enzymatic activity was conducted, assessing its interaction with various biological targets. The results indicated that this compound could serve as a dual-action agent by targeting both cancer cell proliferation and enzyme activity modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.